1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one
Overview
Description
1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Scaffolds in Drug Discovery
Heterocyclic compounds, such as hexahydro-2H-thieno[2,3-c]pyrrole derivatives, have been proposed as low molecular weight polar scaffolds for constructing compound libraries in search of new drugs. Practical syntheses of these derivatives, based on cycloaddition reactions, demonstrate their potential for generating libraries of 3D-shaped molecules, indicating a promising avenue for drug discovery and development (Yarmolchuk et al., 2011).
Novel Transformations for Cyclopenta[c]pyrroles
Cyclopenta[c]pyrrole-4-carbonitrile undergoes unique transformations with hydroxylamine and other reagents, yielding compounds with potential for further chemical modifications. Such transformations underscore the versatility of cyclopenta[c]pyrrole scaffolds for synthesizing novel heterocyclic compounds, which could be explored for various scientific applications (Bell et al., 1977).
Saturated Heterocycles from Amino Alcohols
The reaction of 4-oxopentanoic acid with cyclic amino alcohols to form saturated 5H-Pyrrolo[1,2-a][3,1]benzoxazin-1(2H)-ones highlights a synthetic route to heterocycles containing condensed rings. Such compounds have implications for medicinal chemistry and material science, demonstrating the applicability of amino alcohol derivatives in synthesizing complex heterocyclic structures (Kivelä et al., 2003).
Synthesis of Enaminones and Their Applications
Enaminones, synthesized from various precursors, exhibit intriguing chemical properties and have been studied for their structural characteristics. These compounds, existing in different tautomeric forms, have potential applications in the synthesis of heterocyclic compounds and possibly in the development of novel pharmaceuticals (Brbot-Šaranović et al., 2000).
Catalysis and Chemical Transformations
Research into catalytic processes and chemical transformations involving pyrrole and pyridine derivatives underscores the importance of these heterocycles in synthetic chemistry. Such studies not only expand the toolkit for organic synthesis but also contribute to the development of new methodologies for constructing complex molecules, which could be beneficial in various scientific research domains (Zulu et al., 2020).
Properties
IUPAC Name |
1-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-(methylamino)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-12-5-10(15)13-6-9-3-2-4-11(9,7-13)8-14/h9,12,14H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJENKNSTIQDNGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CC2CCCC2(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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